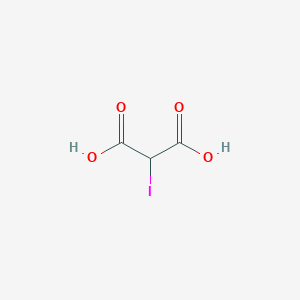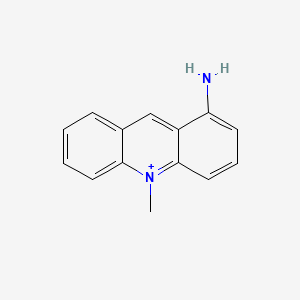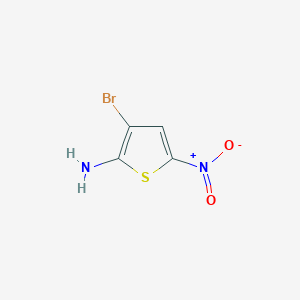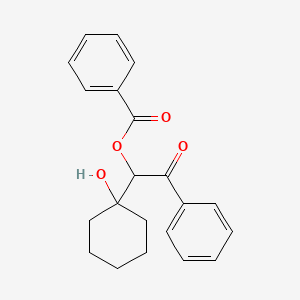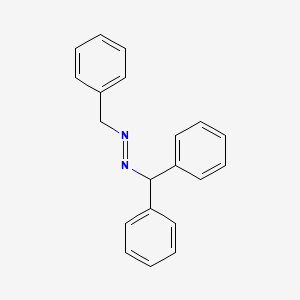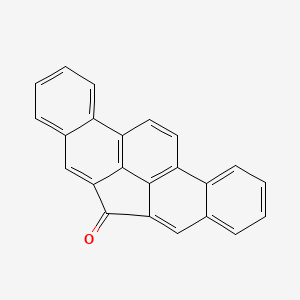
Cyclopenta(ghi)picen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(ghi)picen-6-one is a polycyclic aromatic hydrocarbon with the molecular formula C23H14. It is a derivative of cyclopenta-fused arenes, which are known for their impressive biological properties and significant roles in materials science . The compound is characterized by its unique structure, which includes a cyclopenta-fused ring system.
Vorbereitungsmethoden
The synthesis of Cyclopenta(ghi)picen-6-one typically involves complex organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile . The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the cyclopenta-fused ring system. Industrial production methods may involve the use of metal catalysts and high-pressure reactors to achieve the desired yield and purity .
Analyse Chemischer Reaktionen
Cyclopenta(ghi)picen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroaromatic compounds .
Wissenschaftliche Forschungsanwendungen
Cyclopenta(ghi)picen-6-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons . In biology, it is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation . In medicine, it is explored for its potential use in drug development, particularly in the design of new therapeutic agents . In industry, it is used in the production of organic semiconductors and other advanced materials .
Wirkmechanismus
The mechanism of action of Cyclopenta(ghi)picen-6-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta(ghi)picen-6-one is unique among similar compounds due to its specific structure and properties. Similar compounds include other cyclopenta-fused arenes such as cyclopenta[b]indole and cyclopenta[b]thiophene . These compounds share similar structural features but differ in their specific chemical and biological properties. For example, cyclopenta[b]indole is known for its cytotoxicity against certain cancer cell lines, while cyclopenta[b]thiophene is studied for its applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
83484-79-1 |
|---|---|
Molekularformel |
C23H12O |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-19-11-13-5-1-3-7-15(13)17-9-10-18-16-8-4-2-6-14(16)12-20(23)22(18)21(17)19/h1-12H |
InChI-Schlüssel |
AFBCZHNFDYFPLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=O)C5=CC6=CC=CC=C6C(=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


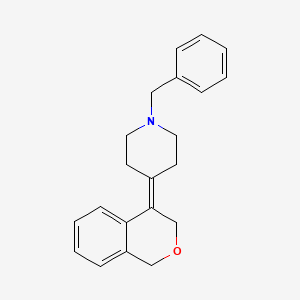
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)

![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
